1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci)
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Overview
Description
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) is a boron-containing compound with the molecular formula C11H24B10. It is a member of the carborane family, which are clusters of boron, carbon, and hydrogen atoms. These compounds are known for their thermal stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) typically involves the reaction of decaborane (B10H14) with organic substrates under controlled conditions. One common method includes the reaction of decaborane with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the carborane cluster can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) under inert atmosphere.
Major Products Formed
Oxidation: Formation of boron oxides and hydroxylated derivatives.
Reduction: Formation of reduced carborane clusters.
Substitution: Formation of halogenated or organometallic derivatives.
Scientific Research Applications
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to accumulate in tumor cells.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as polymers and ceramics, due to its thermal stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) involves its interaction with molecular targets through its boron atoms. In BNCT, the compound accumulates in tumor cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles selectively destroy cancer cells while sparing healthy tissue. The pathways involved include cellular uptake mechanisms and selective accumulation in tumor cells.
Comparison with Similar Compounds
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) can be compared with other carborane compounds, such as:
1,2-Dicarbadodecaborane(12): The parent compound without the isopropyl group.
1,7-Dicarbadodecaborane(12): A positional isomer with different boron-carbon connectivity.
1,2-Dicarbadodecaborane(12)-1-carboperoxoic acid 2-(1-methylethyl)-1,1-dimethyl-2-propynyl ester: A derivative with additional functional groups.
The uniqueness of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H8B10 |
---|---|
Molecular Weight |
176.3 g/mol |
InChI |
InChI=1S/C5H8B10/c1-3(2)5-4(6-5)7-9-11-13-15-14-12-10-8-5/h3-4H,1-2H3 |
InChI Key |
YGAHCJDGVCMCQZ-UHFFFAOYSA-N |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C(C)C |
Origin of Product |
United States |
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